3-Iodo-4-methoxytoluene chemical properties
3-Iodo-4-methoxytoluene chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Iodo-4-methoxytoluene
This guide provides a comprehensive overview of the core chemical properties, spectroscopic data, and a representative synthesis protocol for 3-Iodo-4-methoxytoluene (IUPAC name: 2-Iodo-4-methylanisole or 3-Iodo-4-methoxy-1-methylbenzene). This information is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Chemical Identity and Properties
3-Iodo-4-methoxytoluene is a halogenated aromatic compound. Such structures are valuable intermediates in organic synthesis, particularly in cross-coupling reactions where the iodine atom can be substituted to form new carbon-carbon or carbon-heteroatom bonds.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 50597-88-1 | [1] |
| Molecular Formula | C₈H₉IO | [1] |
| Molecular Weight | 248.06 g/mol | [1] |
| IUPAC Name | 2-Iodo-1-methoxy-4-methylbenzene |[2] |
Table 2: Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Melting Point | Data not readily available in public sources. | |
| Boiling Point | Data not readily available in public sources. |
Note: While specific experimental data for the melting and boiling points of 3-Iodo-4-methoxytoluene are not widely reported, related compounds such as 4-iodotoluene have a melting point of 33-36 °C.[3]
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the compound's structure and purity. The following data has been reported for 3-Iodo-4-methoxytoluene (alternative IUPAC name: 2-iodo-1-methoxy-4-methylbenzene).[2]
Table 3: NMR and Mass Spectrometry Data
| Spectrum Type | Parameters | Reported Signals (δ in ppm, J in Hz) | Source(s) |
|---|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃ | δ 2.26 (s, 3H, -CH₃), 3.85 (s, 3H, -OCH₃), 6.72 (d, J=8.3, 1H, Ar-H), 7.10 (dd, J=8.3, 1.5, 1H, Ar-H), 7.60 (d, J=1.7, 1H, Ar-H) | [2] |
| ¹³C NMR | 100.6 MHz, CDCl₃ | δ 19.9 (-CH₃), 56.4 (-OCH₃), 85.7 (C-I), 110.8 (Ar-CH), 129.9 (Ar-CH), 132.0 (Ar-C), 139.8 (Ar-CH), 156.1 (C-O) | [2] |
| GC-MS | Electron Ionization | m/z (%): 248.00 (100) [M]⁺ |[2] |
Synthesis and Experimental Protocols
3-Iodo-4-methoxytoluene is typically synthesized via the electrophilic iodination of its precursor, 4-methoxytoluene (also known as 4-methylanisole). The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the methyl group, iodination occurs at one of the ortho positions (position 3).
Experimental Protocol: Aerobic Oxidative Iodination
The following protocol is based on a general method for the iron-catalyzed aerobic oxidative iodination of electron-rich aromatic compounds.[2]
Objective: To synthesize 3-Iodo-4-methoxytoluene from 4-methoxytoluene.
Materials:
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4-methoxytoluene (1.0 mmol)
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Iodine (I₂) (0.5 mmol)
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Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (0.05 mmol, 5 mol%)
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Ethylene glycol (2.0 mL)
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Reaction vessel (e.g., Schlenk tube)
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Magnetic stirrer and hot plate
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Carbon dioxide (CO₂) supply (balloon)
Procedure:
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To a Schlenk tube equipped with a magnetic stir bar, add 4-methoxytoluene (1.0 mmol), iodine (0.5 mmol), and Fe(NO₃)₃·9H₂O (0.05 mmol).
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Add ethylene glycol (2.0 mL) to the tube.
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Seal the tube and purge with CO₂ from a balloon.
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Place the reaction vessel in a preheated oil bath at 80 °C.
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Stir the reaction mixture vigorously for the required reaction time (typically monitored by TLC or GC for consumption of the starting material).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any remaining iodine.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Filter the mixture and concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield pure 3-Iodo-4-methoxytoluene.
Synthesis Workflow Visualization
The direct iodination of 4-methoxytoluene represents a straightforward and common synthetic pathway to obtain the target compound.
Caption: Synthetic pathway for 3-Iodo-4-methoxytoluene.
Safety and Handling
Professionals handling 3-Iodo-4-methoxytoluene should consult the full Safety Data Sheet (SDS) and adhere to standard laboratory safety practices.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[4]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin, eyes, and clothing.[5]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. The compound may be light-sensitive, so storage in an opaque container is recommended.[5]
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First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush with water as a precaution. If inhaled, move the person into fresh air. If swallowed, rinse the mouth with water. Seek medical attention if symptoms persist.[4]
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Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Firefighters should wear self-contained breathing apparatus if necessary.[4]
